3-Ethynyl-1,4-dimethylpyrazole
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Overview
Description
3-Ethynyl-1,4-dimethylpyrazole is an organic compound with the chemical formula C7H8N2. It belongs to the pyrazole family, which is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
The primary target of 3-Ethynyl-1,4-dimethylpyrazole is the ammonia monooxygenase enzyme (AMO) found in nitrifying bacteria such as Nitrosomonas europaea . AMO plays a crucial role in the first step of nitrification, which is the oxidation of ammonia (NH4+) to nitrite (NO2-) .
Mode of Action
This compound interacts with its target, the AMO enzyme, by chelating the Cu2+ cations that the enzyme needs to carry out the oxidation of NH4+ . This interaction inhibits the activity of the AMO enzyme, thereby suppressing the process of nitrification .
Biochemical Pathways
The inhibition of the AMO enzyme by this compound affects the nitrification pathway. Nitrification is a key process in the nitrogen cycle, where ammonia is converted into nitrite and then into nitrate. By inhibiting the AMO enzyme, this compound reduces the conversion of ammonia to nitrite, thereby affecting the overall nitrification process .
Result of Action
The inhibition of nitrification by this compound results in a reduction of nitrous oxide (N2O) emissions and a longer maintenance of soil NH4+ . This is beneficial as it helps to decrease nitrogen losses in agricultural soils, which are often treated with synthetic nitrogen fertilizers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of earthworms in the soil has been shown to enhance the inhibition efficiency of similar compounds on soil nitrification . Additionally, the compound’s efficiency may vary depending on the soil’s organic carbon and clay content .
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which 3-Ethynyl-1,4-dimethylpyrazole belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the pyrazole compound .
Cellular Effects
Related pyrazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1,4-dimethylpyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis and Sonogashira coupling can be applied on a larger scale with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1,4-dimethylpyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-Ethynyl-1,4-dimethylpyrazole has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the ethynyl group, resulting in different reactivity and applications.
1,3-Dimethylpyrazole: Similar structure but with different substitution patterns, leading to variations in chemical properties and biological activities.
Uniqueness
3-Ethynyl-1,4-dimethylpyrazole is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various applications in organic synthesis, medicinal chemistry, and material science .
Properties
IUPAC Name |
3-ethynyl-1,4-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-4-7-6(2)5-9(3)8-7/h1,5H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWDVGJYAFIOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2105612-53-9 |
Source
|
Record name | 3-ethynyl-1,4-dimethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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